Boc-glu(otbu)-onp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-glu(otbu)-onp, also known as N-α-t.-Boc-L-glutamic acid γ-t.-butyl ester, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a tert-butyl ester protecting group at the carboxyl terminus of the glutamic acid residue .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu(otbu)-onp typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the reaction of L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino group. Subsequently, the carboxyl group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the purity and stability of the compound .

化学反应分析

Types of Reactions

Boc-glu(otbu)-onp undergoes various chemical reactions, including:

Deprotection Reactions: The Boc and tert-butyl ester protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino and carboxyl groups.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.

Triethylamine: Used as a base in the protection reactions

Major Products Formed

Free Glutamic Acid: Obtained after deprotection of this compound.

Substituted Glutamic Acid Derivatives: Formed through nucleophilic substitution reactions.

科学研究应用

Synthesis of Boc-glu(otbu)-onp

The synthesis of this compound typically involves several key steps:

- Protection of Amino Group : The amino group of glutamic acid is protected with a Boc group to prevent unwanted reactions during synthesis.

- Esterification : The carboxylic acid group is converted into a 4-nitrophenyl ester to enhance reactivity.

- Purification : The product is purified using techniques such as chromatography to ensure high yield and purity.

This multi-step process can be optimized for industrial applications, often utilizing automated peptide synthesizers .

Applications in Scientific Research

1. Peptide Synthesis

- Solid-Phase Peptide Synthesis : this compound is widely used as an N-terminal protected amino acid in SPPS, allowing for the construction of peptides with specific sequences and structures .

- Modification of Peptides : The compound enables the introduction of various functional groups into peptides, enhancing their biological activity and stability.

2. Biochemical Studies

- Mechanistic Studies : Research involving this compound has contributed to understanding biochemical pathways related to apoptosis and viral replication by inhibiting specific proteases .

- Drug Development : Its derivatives are being explored for potential therapeutic applications, particularly in designing inhibitors for enzymes involved in disease processes .

3. Analytical Applications

- Detection Methods : this compound can be utilized in developing probes for detecting specific enzymes, such as γ-glutamyl transpeptidase, in living cells .

作用机制

The mechanism of action of Boc-glu(otbu)-onp primarily involves its role as a protected amino acid in peptide synthesis. The Boc and tert-butyl ester groups protect the amino and carboxyl functionalities during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, these protecting groups are removed to yield the desired peptide or protein .

相似化合物的比较

Similar Compounds

Fmoc-Glu(OtBu)-OH: Another protected glutamic acid derivative used in peptide synthesis.

Boc-Glu-OBzl: A similar compound with a benzyl ester protecting group instead of a tert-butyl ester

Uniqueness

Boc-glu(otbu)-onp is unique due to its specific combination of Boc and tert-butyl ester protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly suitable for use in solid-phase peptide synthesis .

生物活性

Boc-Glu(OtBu)-ONP, or Boc-L-glutamic acid 1-tert-butyl ester, is a compound widely used in peptide synthesis and biological research. This article explores its biological activity, synthesis, applications, and relevant case studies.

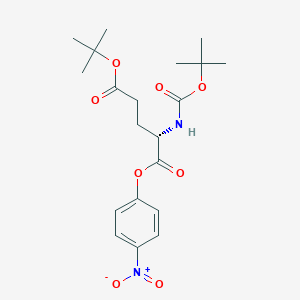

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₂₅N₁O₆

- Molecular Weight : 303.353 g/mol

- CAS Number : 24277-39-2

- Purity : >98% (TLC) .

This compound is synthesized using standard peptide coupling methods. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino acid during synthesis, allowing for selective reactions without unwanted side products. The tert-butyl ester provides stability and solubility in organic solvents, facilitating its use in various biological applications.

Reaction Mechanisms

The synthesis often involves coupling Boc-Glu(OtBu) with other amino acids using agents like DMTMM (4-Dimethylaminopyridine) or HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). These agents activate the carboxylic acid group of the glutamic acid derivative, promoting efficient amide bond formation.

Biological Activity

This compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of glutamic acid have shown promise in inhibiting glutamate decarboxylase, an enzyme linked to neurotransmitter regulation .

- Antibody Production : Synthetic peptides containing this compound have been utilized to elicit immune responses, leading to the production of antibodies for various applications in immunology .

- Cell Signaling : Glutamic acid derivatives are known to play roles in cell signaling pathways. Research indicates that they may influence neuronal signaling due to their structural similarity to neurotransmitters .

Case Study 1: Peptide Synthesis for Antibody Production

A study by Anderer and Schlumberger (1965) demonstrated the use of synthetic peptides derived from viral proteins that included this compound for generating antibodies against the tobacco mosaic virus. The study highlighted the effectiveness of such peptides in producing specific immune responses .

Case Study 2: Enzyme Inhibition Studies

Research published in ACS Combinatorial Science explored the use of this compound derivatives in enzyme inhibition assays. The findings indicated that these compounds could effectively inhibit glutamate decarboxylase activity, suggesting their potential therapeutic applications in neurological disorders .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Application Area |

|---|---|---|---|

| This compound | C₁₄H₂₅N₁O₆ | Enzyme inhibition, antibody production | Peptide synthesis, immunology |

| Fmoc-Glu(OtBu)-OH | C₁₄H₁₉N₁O₄ | Similar enzyme inhibition | Peptide synthesis |

| Boc-Asp(OtBu)-OH | C₁₂H₁₅N₁O₄ | Potential role in cell signaling | Biochemical research |

属性

IUPAC Name |

5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSZKZYRDFXIHX-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。